molecular formula C21H26N2O3S B2394752 N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921535-73-1

N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No. B2394752
CAS RN: 921535-73-1
M. Wt: 386.51
InChI Key: XEDQDYVNVXWOFS-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, also known as EIPA, is a compound that has been widely used in scientific research. It is a potent inhibitor of the Na+/H+ exchanger (NHE) and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A derivative of N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, specifically 4-(1-aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamide, demonstrated notable in vitro antimicrobial and anticancer activities. Antimicrobial results indicated the effectiveness of certain compounds against various strains. The anticancer results revealed that almost all synthesized compounds showed more activity than the standard drug carboplatin against certain cell lines. These findings were further supported by QSAR studies, emphasizing the antimicrobial activity's reliance on lipophilic and topological parameters (Kumar et al., 2014).

Urease Inhibition

Isatin derivatives, including those structurally related to N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide, were synthesized and evaluated for their urease inhibition potential. Two compounds showed significant inhibition of Bacillus pasteurii urease, showcasing potential utility in addressing conditions associated with urease activity (Arshad et al., 2017).

Antitubercular Agent

A derivative, N-[2-(1H-indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide, was evaluated for its potential as an antitubercular agent. Molecular docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis provided insights into its inhibitory action, suggesting potential application in treating tuberculosis (Purushotham & Poojary, 2018).

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-indol-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-7-23-19-9-8-18(10-17(19)11-20(23)24)22-27(25,26)21-15(5)13(3)12(2)14(4)16(21)6/h8-10,22H,7,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDQDYVNVXWOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-2-oxoindolin-5-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

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